molecular formula C12H17N B12664029 3-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)acrylonitrile CAS No. 79570-08-4

3-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)acrylonitrile

Cat. No.: B12664029
CAS No.: 79570-08-4
M. Wt: 175.27 g/mol
InChI Key: CNTLYFYZUXZSBL-ONEGZZNKSA-N
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Description

3-(6,6-Dimethylbicyclo(311)hept-2-yl)acrylonitrile is an organic compound characterized by its unique bicyclic structure

Preparation Methods

The synthesis of 3-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)acrylonitrile typically involves the reaction of 6,6-dimethylbicyclo[3.1.1]hept-2-ene with acrylonitrile under specific conditions. One common method includes the use of a base catalyst to facilitate the addition reaction. Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

3-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)acrylonitrile undergoes various chemical reactions, including:

Scientific Research Applications

3-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)acrylonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)acrylonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used .

Comparison with Similar Compounds

3-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)acrylonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the versatility of its derivatives in various applications.

Properties

CAS No.

79570-08-4

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(E)-3-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)prop-2-enenitrile

InChI

InChI=1S/C12H17N/c1-12(2)10-6-5-9(4-3-7-13)11(12)8-10/h3-4,9-11H,5-6,8H2,1-2H3/b4-3+

InChI Key

CNTLYFYZUXZSBL-ONEGZZNKSA-N

Isomeric SMILES

CC1(C2CCC(C1C2)/C=C/C#N)C

Canonical SMILES

CC1(C2CCC(C1C2)C=CC#N)C

Origin of Product

United States

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